molecular formula C13H20N2O B3057341 3-(4-Isopropyl-m-tolyl)-1,1-dimethylurea CAS No. 79473-12-4

3-(4-Isopropyl-m-tolyl)-1,1-dimethylurea

Cat. No.: B3057341
CAS No.: 79473-12-4
M. Wt: 220.31 g/mol
InChI Key: BNRXAOCOHIHDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Isopropyl-m-tolyl)-1,1-dimethylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group attached to a 4-isopropyl-m-tolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropyl-m-tolyl)-1,1-dimethylurea typically involves the reaction of 4-isopropyl-m-toluidine with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Isopropyl-m-toluidine+Dimethylcarbamoyl chlorideThis compound+HCl\text{4-Isopropyl-m-toluidine} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Isopropyl-m-toluidine+Dimethylcarbamoyl chloride→this compound+HCl

The reaction is typically conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropyl-m-tolyl)-1,1-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The urea group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce amines.

Scientific Research Applications

3-(4-Isopropyl-m-tolyl)-1,1-dimethylurea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-(4-Isopropyl-m-tolyl)-1,1-dimethylurea involves its interaction with specific molecular targets. The urea functional group can form hydrogen bonds with various biomolecules, influencing their structure and function. The isopropyl and methyl groups may also contribute to the compound’s hydrophobic interactions, affecting its solubility and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Isopropyl-m-tolyl)-1,1-dimethylthiourea: Similar structure but with a thiourea group instead of a urea group.

    3-(4-Isopropyl-m-tolyl)-1,1-dimethylguanidine: Contains a guanidine group instead of a urea group.

    3-(4-Isopropyl-m-tolyl)-1,1-dimethylcarbamate: Features a carbamate group in place of the urea group.

Uniqueness

3-(4-Isopropyl-m-tolyl)-1,1-dimethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its urea group allows for versatile chemical reactivity, while the isopropyl and methyl groups provide steric hindrance and hydrophobic characteristics.

Properties

IUPAC Name

1,1-dimethyl-3-(3-methyl-4-propan-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-9(2)12-7-6-11(8-10(12)3)14-13(16)15(4)5/h6-9H,1-5H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRXAOCOHIHDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)N(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701000496
Record name N,N-Dimethyl-N'-[3-methyl-4-(propan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701000496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79473-12-4
Record name N,N-Dimethyl-N′-[3-methyl-4-(1-methylethyl)phenyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79473-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Isopropyl-m-tolyl)-1,1-dimethylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079473124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-N'-[3-methyl-4-(propan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701000496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-isopropyl-m-tolyl)-1,1-dimethylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.946
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Isopropyl-m-tolyl)-1,1-dimethylurea
Reactant of Route 2
Reactant of Route 2
3-(4-Isopropyl-m-tolyl)-1,1-dimethylurea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(4-Isopropyl-m-tolyl)-1,1-dimethylurea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(4-Isopropyl-m-tolyl)-1,1-dimethylurea
Reactant of Route 5
Reactant of Route 5
3-(4-Isopropyl-m-tolyl)-1,1-dimethylurea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(4-Isopropyl-m-tolyl)-1,1-dimethylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.